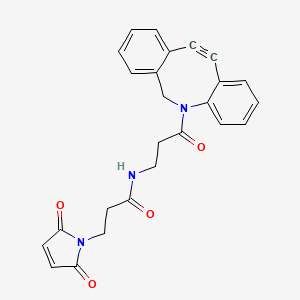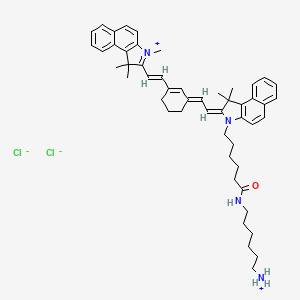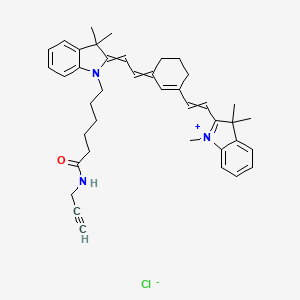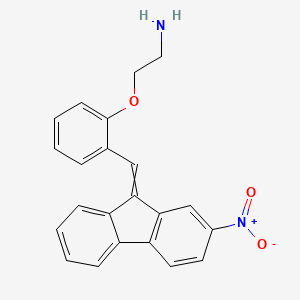
DBCO-Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-Maleimide is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It is also a sulfhydryl reactive reagent containing a maleimide group .
Synthesis Analysis
DBCO-Maleimide is used in the orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors . It is clicked to the azidolysine to present a maleimide group that could react with the exposed sulfhydryl groups of the cysteine residues . It allows for simple combination of a DBCO group and thiol-containing molecules, such as cysteine-containing peptides .
Molecular Structure Analysis
The empirical formula of DBCO-Maleimide is C25H21N3O4, and its molecular weight is 427.45 .
Chemical Reactions Analysis
The maleimide group in DBCO-Maleimide reacts with sulfhydryl groups at pH 6.5 – 7.5 to form stable thioether bonds . It also reacts with a thiol and an amine to dibromomaleimides, generating aminothiomaleimides .
Physical And Chemical Properties Analysis
DBCO-Maleimide is a solid substance that should be stored at temperatures below -20°C .
Aplicaciones Científicas De Investigación
Protein-Protein Conjugation
DBCO-Maleimide can be used to conjugate proteins to one another without the need for copper catalysis. This is particularly useful in preserving the function and structure of proteins that might be sensitive to copper. The maleimide group reacts with thiol groups on cysteine residues, while the DBCO group can subsequently react with azide-tagged proteins, forming a stable triazole linkage .
Antibody-Drug Conjugates (ADCs)
In the development of targeted cancer therapies, DBCO-Maleimide facilitates the attachment of cytotoxic drugs to antibodies specific to cancer cell antigens. The copper-free nature of the click chemistry ensures that the antibody retains its specificity and binding affinity .
Surface Modification
Surfaces of materials like nanoparticles or microplates can be modified with DBCO-Maleimide to introduce functional groups that are reactive towards azides. This allows for the immobilization of azide-containing molecules, which can be useful in sensor development or as a method to create functional biomaterials .
Small Molecule Modification
DBCO-Maleimide is used to modify small molecules with thiol groups, adding a DBCO moiety that can later react with azide-modified targets. This application is significant in drug discovery and development, where it can be used to modify pharmacophores or create prodrugs .
Peptide Synthesis
In peptide synthesis, DBCO-Maleimide can be used to introduce a DBCO group into peptides containing cysteine residues. This enables subsequent copper-free click chemistry with azide-containing compounds, allowing for the synthesis of complex peptide constructs .
Bioorthogonal Labeling
DBCO-Maleimide is ideal for bioorthogonal labeling, where it can be used to label biomolecules in living systems without interfering with natural biochemical processes. This is crucial for studying biological pathways and interactions in real-time .
Mecanismo De Acción
Target of Action
DBCO-Maleimide is a heterobifunctional crosslinker that primarily targets molecules with free (reduced) sulfhydryls . These targets include peptides and high molecular weight proteins, such as antibodies . The maleimide group in DBCO-Maleimide reacts predominantly with these free sulfhydryls, forming stable thioether bonds .
Mode of Action
The mode of action of DBCO-Maleimide involves two key steps. First, the maleimide group reacts with a thiol/sulfhydryl group in a protein, biomolecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety . This reaction predominantly occurs at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .
The second step involves the DBCO group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .
Pharmacokinetics
It’s known that the compound is used in the synthesis of antibody-drug conjugates (adcs) . ADCs are designed to harness the specificity of monoclonal antibodies to deliver cytotoxic drugs to specific cell types . The linker, such as DBCO-Maleimide, plays a crucial role in the pharmacokinetics of these ADCs .
Result of Action
The result of DBCO-Maleimide’s action is the formation of stable conjugates between different biomolecules. This can be used to create diverse bioconjugates, such as ADCs . The exact molecular and cellular effects of DBCO-Maleimide’s action depend on the specific biomolecules it is conjugated with and the biological context in which they are used.
Action Environment
The action of DBCO-Maleimide is influenced by several environmental factors. For instance, the pH of the environment affects the reactivity of the maleimide group . It reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . Additionally, buffers that contain sulfhydryl-containing components or azides should be avoided, as they can react with DBCO .
Safety and Hazards
When handling DBCO-Maleimide, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers
A paper titled “Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors” discusses the use of DBCO-Maleimide in the synthesis of a versatile building block . Another paper titled “Site-selective modification strategies in antibody–drug conjugates” presents DBCO-Maleimide as a cysteine-selective linker molecule .
Propiedades
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-22(14-16-27-23(30)11-12-24(27)31)26-15-13-25(32)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8,11-12H,13-17H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFQNAGPXIVKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCN4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-Maleimide | |
Q & A
Q1: How does DBCO-Maleimide facilitate dual functionalization of biomolecules?
A: DBCO-Maleimide is a heterobifunctional crosslinker that enables the attachment of two different functional groups to a biomolecule. [, ] It achieves this through its two reactive groups:
Q2: Can you provide an example of how DBCO-Maleimide was successfully employed in a research setting according to the provided papers?
A: In one of the studies, researchers used DBCO-Maleimide to create a dual-functionalized cyclic peptide. [] They first synthesized a building block containing a DOTA chelator (for radionuclide attachment) linked to DBCO. Separately, a cyclic peptide with a thiolated linker was synthesized. Reacting the DBCO-maleimide building block with the thiolated peptide via a thiol-maleimide reaction resulted in a dual-functionalized peptide. This peptide could then be radiolabeled with [111In]InCl3 for potential use in imaging and therapeutic applications. This study highlights the utility of DBCO-Maleimide in efficiently creating dual-functionalized biomolecules for research purposes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








